3-Hydroxyglabrol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglabrol typically involves the extraction from Glycyrrhiza glabra roots followed by purification processes . The synthetic route includes the use of organic solvents and chromatographic techniques to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from licorice roots. The process includes drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyglabrol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Used in the formulation of natural health products, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of 3-Hydroxyglabrol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria by disrupting cell membrane integrity and interfering with essential metabolic processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Comparison with Similar Compounds
3-Hydroxyglabrol is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Glabridin: Another flavonoid from Glycyrrhiza glabra with potent antioxidant and anti-inflammatory properties.
Hispaglabridin A and B: Flavonoids with similar antimicrobial and antioxidant activities.
Isoliquiritigenin: A flavonoid with anti-cancer and anti-inflammatory properties.
Properties
CAS No. |
74148-41-7 |
---|---|
Molecular Formula |
C25H28O5 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-7-16-13-17(8-11-20(16)26)24-23(29)22(28)19-10-12-21(27)18(25(19)30-24)9-6-15(3)4/h5-6,8,10-13,23-24,26-27,29H,7,9H2,1-4H3/t23-,24+/m0/s1 |
InChI Key |
LAQLCZKPJGMFRM-BJKOFHAPSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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